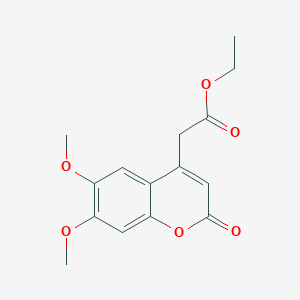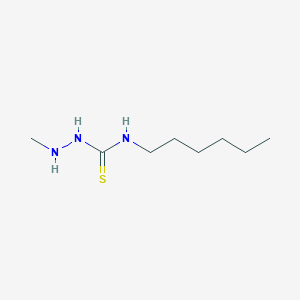
N-Hexyl-2-methylhydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-2-methylhydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It belongs to the class of hydrazinecarbothioamides, which are recognized for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments . This compound is characterized by its unique structure, which includes a hexyl group and a methylhydrazine moiety attached to a carbothioamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2-methylhydrazine-1-carbothioamide typically involves the reaction of hexylamine with methylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexylamine+Methylhydrazine+Carbon disulfide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Hexyl-2-methylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.
Mécanisme D'action
The mechanism of action of N-Hexyl-2-methylhydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. By modulating these pathways, the compound induces apoptosis and cell cycle arrest in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Comparaison Avec Des Composés Similaires
N-Hexyl-2-methylhydrazine-1-carbothioamide can be compared with other hydrazinecarbothioamide derivatives, such as:
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: Known for its corrosion inhibition properties.
Hydrazine-1-carbothioamide derivatives: These compounds have been studied for their potential as VEGFR-2 tyrosine kinase inhibitors.
Uniqueness: this compound stands out due to its specific structural features and its ability to target multiple biological pathways, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
89927-41-3 |
|---|---|
Formule moléculaire |
C8H19N3S |
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
1-hexyl-3-(methylamino)thiourea |
InChI |
InChI=1S/C8H19N3S/c1-3-4-5-6-7-10-8(12)11-9-2/h9H,3-7H2,1-2H3,(H2,10,11,12) |
Clé InChI |
FKUSZWUIHPSIIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=S)NNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



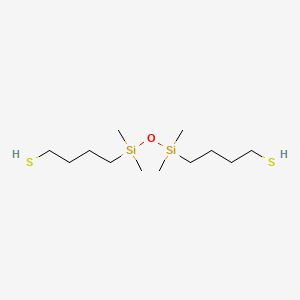
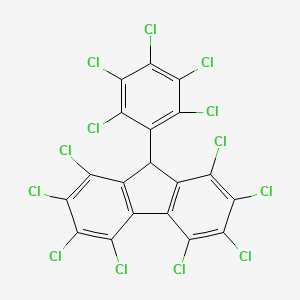
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
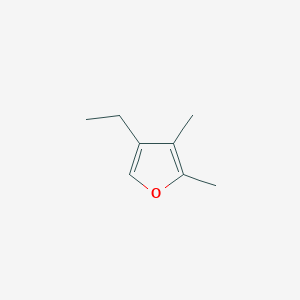
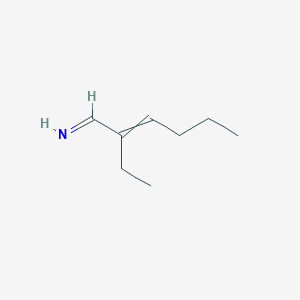
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
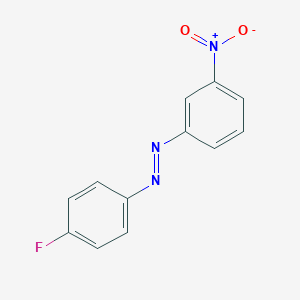
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)
